

Spectroscopic Profile of 5-Amino-2-methoxypyridine: A Technical Guide

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Compound of Interest

Compound Name: 5-Amino-2-methoxypyridine

Cat. No.: B105479

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This guide provides an in-depth analysis of the spectroscopic data for **5-Amino-2-methoxypyridine** (CAS No: 6628-77-9), a key intermediate in pharmaceutical and materials science research. The document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols relevant to researchers, scientists, and professionals in drug development.

Core Spectroscopic Data

The structural and electronic environment of **5-Amino-2-methoxypyridine** gives rise to a unique spectroscopic fingerprint. The following tables summarize the anticipated quantitative data from ^1H NMR, ^{13}C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

^1H NMR (Proton NMR) Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~7.5 - 7.6	d	~2.5	H-6
~6.8 - 6.9	dd	~8.5, 2.5	H-4
~6.5 - 6.6	d	~8.5	H-3
~3.8	s	-	-OCH ₃
~3.5	br s	-	-NH ₂

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS at 0 ppm.

¹³C NMR (Carbon NMR) Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~155 - 156	C-2
~138 - 139	C-5
~130 - 131	C-6
~115 - 116	C-4
~110 - 111	C-3
~52 - 53	-OCH ₃

Solvent: CDCl₃ or DMSO-d₆. Proton-decoupled.

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3300	Strong, Broad	N-H stretch (asymmetric and symmetric)
3100 - 3000	Medium	Aromatic C-H stretch
2980 - 2850	Medium	Aliphatic C-H stretch (-OCH ₃)
1620 - 1580	Strong	N-H bend (scissoring) and C=C aromatic ring stretch
1500 - 1400	Medium-Strong	C=C aromatic ring stretch
1300 - 1200	Strong	C-O stretch (aryl ether)
1250 - 1000	Medium	C-N stretch (aromatic amine)
900 - 690	Strong	Aromatic C-H out-of-plane bend

Sample Preparation: KBr pellet or ATR.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/z (mass-to-charge ratio)	Relative Intensity (%)	Assignment
124	100	[M] ⁺ (Molecular Ion)
109	High	[M - CH ₃] ⁺
95	Moderate	[M - CHO] ⁺ or [M - N ₂ H] ⁺
81	Moderate	[M - CH ₃ - CO] ⁺

Ionization Method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve 5-10 mg of **5-Amino-2-methoxypyridine** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a standard 5 mm NMR tube.
[1] Ensure the sample is fully dissolved.
- Instrument Setup:
 - Use a spectrometer operating at a field strength of 300 MHz or higher for ^1H NMR.
 - Tune and shim the instrument to optimize the magnetic field homogeneity.
 - Set the acquisition parameters for ^1H NMR: spectral width of ~12 ppm, relaxation delay of at least 5 times the longest T_1 (typically 1-5 s), and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.[2]
 - For ^{13}C NMR, use a wider spectral width (~200 ppm) and a larger number of scans due to the lower natural abundance of the ^{13}C isotope.[3] Employ proton decoupling to simplify the spectrum.
- Data Acquisition and Processing:
 - Acquire the Free Induction Decay (FID).
 - Apply a Fourier transform to the FID to obtain the spectrum.
 - Phase the spectrum and perform baseline correction.
 - Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[1]
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.

FT-IR Spectroscopy Protocol (KBr Pellet Method)

- Sample Preparation:
 - Thoroughly grind 1-2 mg of **5-Amino-2-methoxypyridine** with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[4] The mixture should be a fine, homogeneous powder.
 - Transfer the powder to a pellet press die.
 - Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.[4]
- Background Spectrum: Run a background scan with an empty sample compartment or a blank KBr pellet to account for atmospheric H₂O and CO₂. [5]
- Sample Analysis:
 - Place the KBr pellet containing the sample in the spectrometer's sample holder.
 - Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

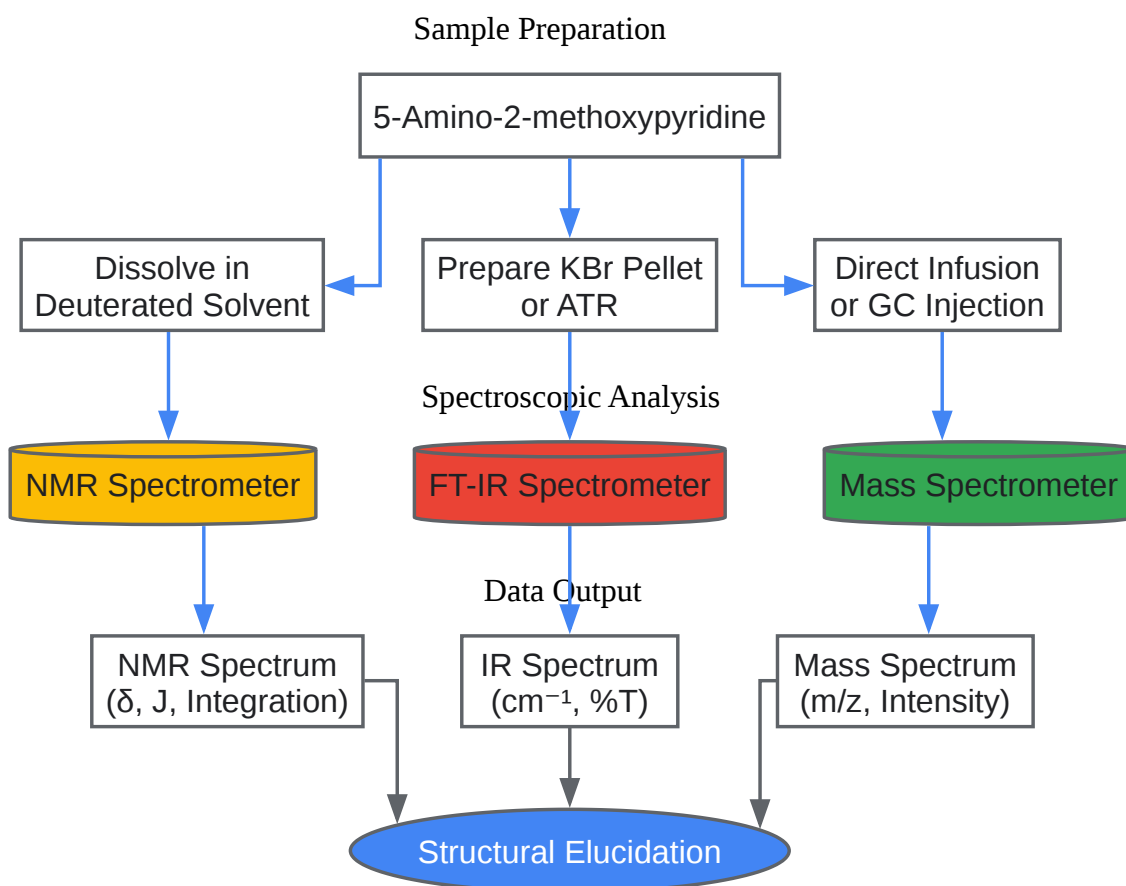
Mass Spectrometry Protocol (Electron Ionization)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). [6]
- Ionization:
 - The sample is vaporized in the ion source.
 - The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron to form a molecular ion ([M]⁺) and various fragment ions.

- **Mass Analysis:** The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
- **Detection:** An electron multiplier or other detector records the abundance of each ion.
- **Data Presentation:** The resulting mass spectrum is a plot of relative ion abundance versus m/z .

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **5-Amino-2-methoxypyridine**.



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General workflow for spectroscopic analysis.

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